molecular formula C16H20N4 B10880003 1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10880003
M. Wt: 268.36 g/mol
InChI Key: ACPVWXZOGQPUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a heterocyclic compound that features two pyridine rings attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of pyridine derivatives with piperazine. One common method involves the use of pyridine-2-carbaldehyde and pyridine-3-carbaldehyde as starting materials. These aldehydes react with piperazine in the presence of a reducing agent such as sodium borohydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced forms of the compound with hydrogenated pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine rings.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)piperazine: Lacks the additional pyridine ring at the 3-position.

    4-(Pyridin-3-ylmethyl)piperazine: Lacks the pyridine ring at the 2-position.

    1-(Pyridin-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Has a pyridine ring at the 4-position instead of the 3-position.

Uniqueness

1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both pyridine rings at the 2- and 3-positions. This structural arrangement can lead to distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H20N4/c1-2-7-18-16(5-1)14-20-10-8-19(9-11-20)13-15-4-3-6-17-12-15/h1-7,12H,8-11,13-14H2

InChI Key

ACPVWXZOGQPUMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.